An In-Depth Technical Guide to 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde
An In-Depth Technical Guide to 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, identified by the CAS Registry Number 1401521-99-0, is a heterocyclic compound that merges the structural features of isothiazole and benzaldehyde.[1][2][3] The isothiazole ring is a significant pharmacophore due to its presence in a variety of biologically active molecules, exhibiting properties that range from antimicrobial to anticancer and anti-inflammatory.[4][5][6] Similarly, the benzaldehyde moiety is a versatile precursor in organic synthesis and is found in compounds with diverse pharmacological effects, including the ability to modulate drug absorption.[7][8][9] The strategic combination of these two scaffolds in 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde suggests a promising candidate for investigation in medicinal chemistry and drug discovery.
This guide provides a comprehensive technical overview of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, including its chemical identity, a proposed synthetic pathway, purification and characterization methodologies, and a discussion of its potential biological significance and applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others are estimated based on the properties of similar chemical structures.
| Property | Value | Source |
| CAS Registry Number | 1401521-99-0 | [1][2][3] |
| Molecular Formula | C11H9NOS | [3] |
| Molecular Weight | 203.26 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Commercially available at ≥95% | [3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO. | Inferred |
| Boiling Point | Not determined | |
| Melting Point | Not determined |
Proposed Synthesis and Mechanism
The synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde can be logically approached through a palladium-catalyzed cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. Both Suzuki-Miyaura and Stille couplings are viable strategies. Here, we detail a proposed Suzuki-Miyaura coupling pathway, which is often preferred due to the lower toxicity of the organoboron reagents compared to the organotin compounds used in Stille couplings.[10][11]
The proposed reaction involves the coupling of 5-bromo-3-methylisothiazole with 2-formylphenylboronic acid.
Experimental Protocol: Proposed Suzuki-Miyaura Coupling
Materials:
-
5-bromo-3-methylisothiazole
-
2-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-3-methylisothiazole (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, such as Palladium(II) acetate (3 mol%), and a suitable ligand like SPhos (6 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Causality in Experimental Choices:
-
Catalyst and Ligand Selection: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki coupling. SPhos is a bulky, electron-rich ligand known to promote the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle.[12]
-
Base and Solvent System: A base is required to activate the boronic acid for transmetalation. Potassium phosphate is a common choice. A biphasic solvent system like dioxane/water is often used to dissolve both the organic substrates and the inorganic base.[12]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving a high yield.[13]
Caption: Proposed catalytic cycle for the Suzuki-Miyaura synthesis.
Purification and Characterization
Purification Protocol:
Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts.
Method: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.[14]
Characterization Workflow:
A combination of spectroscopic and chromatographic techniques is necessary for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Caption: Standard workflow for chemical characterization.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[14]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight of the compound.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify the functional groups present in the molecule, such as the aldehyde carbonyl group.[15]
Potential Applications and Biological Significance
While specific biological data for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is not yet widely published, its structural components suggest several areas of potential interest for drug development professionals.
-
Antimicrobial and Antifungal Agents: Isothiazole and its derivatives are well-known for their potent biocidal properties.[4][6] The isothiazole ring in the target molecule could impart significant antimicrobial or antifungal activity.
-
Anticancer Drug Discovery: Numerous heterocyclic compounds containing thiazole or isothiazole rings have been investigated as potential anticancer agents.[16][17][18][19] The benzaldehyde moiety has also been incorporated into compounds with cytotoxic activity.[20][21] Therefore, 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde represents a scaffold that could be explored for its antiproliferative effects.
-
Enzyme Inhibition: The isothiazole ring is present in inhibitors of various enzymes. For instance, some benzisothiazole derivatives have shown inhibitory activity against HIV-1 reverse transcriptase.[18] The specific substitution pattern of the target molecule could lead to selective inhibition of other enzymes of therapeutic interest.
-
Modulation of Drug Bioavailability: Benzaldehyde has been shown to act as an absorption promoter, potentially by increasing membrane permeability.[7][9] The presence of the benzaldehyde group in this molecule could influence its pharmacokinetic properties or those of co-administered drugs.
Conclusion
2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is a compound of significant interest due to the convergence of two pharmacologically relevant moieties. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic strategy via Suzuki-Miyaura coupling, and standard protocols for its purification and characterization. The exploration of its potential biological activities, particularly in the realms of antimicrobial and anticancer research, is a promising avenue for future investigation. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
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